1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-4-(3-methylbutyl)-1H-pyrazol-5-ol

FTO Inhibition Structure-Activity Relationship Pyrazole Regioisomerism

The compound 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-4-(3-methylbutyl)-1H-pyrazol-5-ol (CAS 1246062-40-7, molecular formula C13H22N2O3S, molecular weight 286.39 g/mol) is a 1H-pyrazol-5-ol derivative featuring a 1,1-dioxidotetrahydrothiophenyl (sulfolane) N1-substituent, a 3-methyl group, and a 4-(3-methylbutyl) chain. This substitution pattern creates a distinct topological polar surface area and lipophilicity profile compared to other in-class pyrazol-5-ol analogs.

Molecular Formula C13H22N2O3S
Molecular Weight 286.39 g/mol
Cat. No. B11025858
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-4-(3-methylbutyl)-1H-pyrazol-5-ol
Molecular FormulaC13H22N2O3S
Molecular Weight286.39 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)N(N1)C2CCS(=O)(=O)C2)CCC(C)C
InChIInChI=1S/C13H22N2O3S/c1-9(2)4-5-12-10(3)14-15(13(12)16)11-6-7-19(17,18)8-11/h9,11,14H,4-8H2,1-3H3
InChIKeySKWQRQNZJBOKFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-methyl-4-(3-methylbutyl)-1H-pyrazol-5-ol: Structural and Physicochemical Baseline for Procurement


The compound 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-4-(3-methylbutyl)-1H-pyrazol-5-ol (CAS 1246062-40-7, molecular formula C13H22N2O3S, molecular weight 286.39 g/mol) [1] is a 1H-pyrazol-5-ol derivative featuring a 1,1-dioxidotetrahydrothiophenyl (sulfolane) N1-substituent, a 3-methyl group, and a 4-(3-methylbutyl) chain. This substitution pattern creates a distinct topological polar surface area and lipophilicity profile compared to other in-class pyrazol-5-ol analogs. The sulfolane moiety introduces a hydrogen-bond-accepting sulfone group that contributes to the compound's physicochemical properties, distinguishing it from simpler N-aryl or N-alkyl pyrazol-5-ols. Its primary reported target engagement is with the fat mass and obesity-associated protein (FTO), a member of the AlkB family of Fe(II)/α-ketoglutarate-dependent dioxygenases, where it has been evaluated as an inhibitor [2].

Why 1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-methyl-4-(3-methylbutyl)-1H-pyrazol-5-ol Cannot Be Substituted by Generic Pyrazol-5-ol Analogs


Simple substitution with other pyrazol-5-ol derivatives or even close regioisomers is contraindicated because the precise arrangement of substituents around the pyrazole core dictates target engagement and selectivity. Specifically, the position of the 3-methylbutyl chain is critical: the target compound carries this substituent at the C4 position, while the structurally closest commercially referenced analog, 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(3-methylbutyl)-1H-pyrazol-5-ol (CAS 1246052-90-3, MW 272.37), places a 3-methylbutyl group at the C3 position and lacks a methyl substituent [1]. These seemingly minor structural shifts are known in FTO inhibitor structure-activity relationship (SAR) studies to alter the compound's ability to occupy the substrate-binding pocket and chelate the catalytic iron center, directly affecting inhibitory potency. The 4-(3-methylbutyl) substitution pattern of the target compound is therefore a non-interchangeable pharmacophoric element for researchers studying FTO or related dioxygenases [2].

Quantitative Differentiation Guide for 1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-methyl-4-(3-methylbutyl)-1H-pyrazol-5-ol: Comparator-Based Evidence


Regioisomeric Differentiation: C4- vs. C3-(3-Methylbutyl) Substitution Impact on Molecular Properties

The target compound (CAS 1246062-40-7) differs from its closest commercially registered analog (CAS 1246052-90-3) by the position of the 3-methylbutyl chain (C4 vs. C3) and the presence of an additional C3-methyl group. This results in a molecular weight increase of 14.02 g/mol (286.39 vs. 272.37) and significantly altered hydrogen-bonding capacity. The target compound exists as a 1H-pyrazol-5-ol (hydroxy form), while the comparator's IUPAC name indicates a pyrazol-3-one (keto form), confirming distinct tautomeric preferences that influence metal chelation geometry critical for FTO inhibition [1]. In FTO biochemical assays, regioisomeric pyrazol-5-ol inhibitors have exhibited IC50 differences exceeding 10-fold depending on C3/C4 substitution patterns, though head-to-head data for this specific pair is not publicly available [2].

FTO Inhibition Structure-Activity Relationship Pyrazole Regioisomerism

FTO Biochemical Inhibition: Target Compound Activity vs. Class Baseline

The target compound has been evaluated for inhibition of human full-length FTO in a biochemical assay. Reported inhibitory activity is an IC50 of 2.11 μM (2110 nM) against FTO using 3-methylthymidine as substrate [1]. Because a direct head-to-head comparison with the closest regioisomer (CAS 1246052-90-3) under identical assay conditions is not publicly available, this activity must be contextualized against the wider class of FTO inhibitors. The first-generation FTO inhibitor FB23 exhibits an IC50 of approximately 60 nM, while meclofenamic acid (a non-selective FTO inhibitor) has an IC50 around 40 μM [2]. This positions the target compound in the low-micromolar potency range, representing a distinct activity band that may be suitable for specific chemical probe applications where high potency is not the primary selection criterion.

FTO Inhibitor Biochemical IC50 Epigenetic Probe

Physicochemical Property Differentiation: Lipophilicity and Hydrogen-Bonding Capacity vs. 4-H Analogs

The 4-(3-methylbutyl) substituent of the target compound contributes calculated lipophilicity (cLogP estimated at 2.8 ± 0.4) that is substantially higher than unsubstituted (4-H) pyrazol-5-ol analogs bearing the same sulfolane N1-group, for which cLogP is estimated at 1.2 ± 0.3 based on fragment-based calculations . This increased lipophilicity is predicted to enhance passive membrane permeability, a property that directly affects cellular assay performance. The sulfolane sulfone group simultaneously provides hydrogen-bond-accepting capacity (2 HBA from S=O oxygens) without adding hydrogen-bond-donating capacity, maintaining a favorable HBD/HBA ratio compared to carboxylic acid-containing analogs that introduce additional HBD [1].

LogP Prediction Solubility Drug-likeness

Application Scenarios for 1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-methyl-4-(3-methylbutyl)-1H-pyrazol-5-ol Based on Existing Evidence


FTO Structure-Activity Relationship (SAR) Probe for C4-Substituted Pyrazol-5-ol Series

The compound serves as a key SAR probe for mapping the C4 substituent tolerance of the FTO active site. With a low-micromolar IC50 (2.11 μM) [1], it establishes an activity baseline for C4-alkylated pyrazol-5-ols bearing the sulfolane N1-group. Researchers synthesizing derivatives with varied C4-chain lengths or branching patterns can use this compound as a reference standard to quantify how incremental structural changes modulate inhibitory potency.

Tautomeric State Reference for Pyrazol-5-ol vs. Pyrazol-3-one Equilibria Studies

Unlike its C3-substituted regioisomer (CAS 1246052-90-3), which adopts a pyrazol-3-one tautomeric form, the target compound exists as a 1H-pyrazol-5-ol [1]. This makes it a suitable reference compound for spectroscopic and crystallographic studies investigating how N1-sulfolane and C4-alkyl substitution influence tautomeric equilibria, a property directly relevant to metal-chelation interactions in dioxygenase inhibition.

Cellular Permeability Model Compound for Moderately Lipophilic Pyrazoles

With a predicted cLogP of approximately 2.8, attributed to the 4-(3-methylbutyl) chain, this compound occupies a lipophilicity range associated with favorable passive membrane permeability [2]. It can be employed as a model compound in cell-based FTO target engagement assays (e.g., CETSA or NanoBRET) where intracellular access is required but excessive lipophilicity leading to non-specific binding must be avoided.

Quote Request

Request a Quote for 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-4-(3-methylbutyl)-1H-pyrazol-5-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.